molecular formula C14H18FN3O4 B8762924 1-Ethoxycarbonyl-4-(4-fluoro-2-nitroanilino)piperidine

1-Ethoxycarbonyl-4-(4-fluoro-2-nitroanilino)piperidine

Cat. No.: B8762924
M. Wt: 311.31 g/mol
InChI Key: BNDINIHJHYGTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxycarbonyl-4-(4-fluoro-2-nitroanilino)piperidine is a useful research compound. Its molecular formula is C14H18FN3O4 and its molecular weight is 311.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18FN3O4

Molecular Weight

311.31 g/mol

IUPAC Name

ethyl 4-(4-fluoro-2-nitroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C14H18FN3O4/c1-2-22-14(19)17-7-5-11(6-8-17)16-12-4-3-10(15)9-13(12)18(20)21/h3-4,9,11,16H,2,5-8H2,1H3

InChI Key

BNDINIHJHYGTPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-amino-1-piperidine carboxylate (9.0 g, 52 mmol.) and 2-chloro-5-fluoronitrobenzene (10.3 g, 58 mmol.) in cyclohexanol (30 mL) containing powdered sodium carbonate (6.1 g, 57 mmol.) was refluxed (>160° C.) for 30 hours or until no further reaction was indicated by tlc (30% EtOAc/hexane). (Alternatively, 2,5-difluoro-nitrobenzene can be used in place of the 2-chloro-5-fluoronitro-benzene). The deep reddish reaction mixture was cooled and diluted with EtOAc. This solution was washed with dil. aq. HCl (3×), water, and then the organic layer dried (anhydrous Na2SO4) and the solvent evaporated to give a red oil. This oil was flash chromatographed on a column of silica gel and the product eluted with a 10-25% EtOAc/hexane gradient. The appropriate fractions were combined, the solvents evaporated, and the residue triturated with 10% Et2O/hexane to give 1-ethoxycarbonyl-4-(4-fluoro-2-nitroanilino)-piperidine as a bright reddish-orange solid, mp: 115-116° C., which was used without further purification.
Quantity
9 g
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10.3 g
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6.1 g
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30 mL
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EtOAc hexane
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